molecular formula C9H6BrNO B15132806 4-bromo-4H-isoquinolin-3-one

4-bromo-4H-isoquinolin-3-one

Cat. No.: B15132806
M. Wt: 224.05 g/mol
InChI Key: WCHWNHOCAVUAJB-UHFFFAOYSA-N
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Description

4-Bromo-4H-isoquinolin-3-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have significant biological and pharmacological activities. The bromine atom at the 4-position and the carbonyl group at the 3-position make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-4H-isoquinolin-3-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, 2-phenylethynyl benzyl azide can be treated with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) to yield 4-bromoisoquinoline. Alternatively, using acetic acid (HOAc) in dichloroethane (CH2ClCH2Cl) can selectively produce this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of palladium-catalyzed cyclization reactions is likely to be scalable for industrial applications, given the efficiency and selectivity of these methods.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4H-isoquinolin-3-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The carbonyl group at the 3-position can undergo oxidation or reduction reactions, leading to different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

    Substitution: Products include various substituted isoquinolinones.

    Oxidation: Products include isoquinolinone derivatives with additional oxygen-containing functional groups.

    Reduction: Products include reduced isoquinolinone derivatives.

Scientific Research Applications

4-Bromo-4H-isoquinolin-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Derivatives of this compound are investigated for their therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-4H-isoquinolin-3-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound may affect signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoisoquinoline: Similar in structure but lacks the carbonyl group at the 3-position.

    4-Hydroxy-2-quinolone: Contains a hydroxyl group instead of a bromine atom and has different biological activities.

    4-Bromo-3-phenylisoquinoline: Contains a phenyl group at the 3-position, leading to different chemical properties.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-bromo-4H-isoquinolin-3-one

InChI

InChI=1S/C9H6BrNO/c10-8-7-4-2-1-3-6(7)5-11-9(8)12/h1-5,8H

InChI Key

WCHWNHOCAVUAJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C(=O)N=CC2=C1)Br

Origin of Product

United States

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